(r)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride
Description
(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral amine derivative characterized by a phenyl group, a methyl substituent at the 2-position, and an amino group, all bound to a central propan-2-ol backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric differences often lead to varied interactions with biological targets .
Properties
IUPAC Name |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLBTDXBYUFQJM-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-phenyl-2-propanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving adrenergic receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypotension and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through its action on α1-adrenergic receptors. By binding to these receptors, it induces vasoconstriction and increases blood pressure. The molecular targets include α1D, α1B, and α1A receptors, with varying affinities. The activation of these receptors leads to a cascade of intracellular signaling pathways involving the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound shares structural motifs with several analogs, differing primarily in substituent placement, stereochemistry, or functional groups. Key comparisons include:
Table 1: Structural and Similarity Comparison
Key Observations :
Physicochemical Properties
Hydrochloride salts generally improve aqueous solubility. However, substituent variations influence specific properties:
Table 2: Solubility and Physical Properties
Notes:
- The target compound’s methyl group may reduce solubility compared to non-methylated analogs (e.g., 255060-27-6) due to increased hydrophobicity .
- FTIR spectra for related hydrochlorides (e.g., ) highlight amine and hydroxyl stretches, suggesting similar functional group signatures .
Biological Activity
Overview
(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride, also known as a selective α1-adrenergic receptor agonist, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its biological activity primarily involves interactions with adrenergic receptors, influencing various physiological processes. This article delves into the compound's mechanisms of action, its applications in research and medicine, and relevant case studies that highlight its biological significance.
The primary mechanism of action for (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride involves its binding to α1-adrenergic receptors (α1A, α1B, and α1D). Upon binding, it activates these receptors, leading to vasoconstriction and an increase in blood pressure through a cascade of intracellular signaling pathways. The activation results in the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), which facilitate various physiological responses, including smooth muscle contraction and neurotransmitter release .
Biological Applications
Pharmaceutical Research :
This compound is investigated for its potential therapeutic effects in treating conditions like hypotension and nasal congestion. Its ability to selectively activate α1-adrenergic receptors makes it a candidate for developing drugs aimed at enhancing vascular tone and managing blood pressure.
Biochemical Studies :
Research has shown that (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can serve as a valuable tool in studying adrenergic signaling pathways. Its use in enzyme assays helps elucidate the roles of different receptor subtypes in physiological processes .
1. Vasopressor Effects in Hypotensive Patients
A clinical study examined the use of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride as a treatment for patients experiencing severe hypotension. Results indicated a significant increase in systolic and diastolic blood pressure within minutes of administration, demonstrating its efficacy as a rapid vasopressor agent .
2. Role in Nasal Decongestion
In another study focusing on nasal congestion relief, the compound was administered intranasally to assess its decongestant properties. The findings revealed that it effectively reduced nasal airway resistance by inducing vasoconstriction in the nasal mucosa, providing symptomatic relief for patients suffering from allergic rhinitis .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
